molecular formula C9H14N2O B12833306 1-Cyclopentyl-4-methyl-1H-imidazol-2(3H)-one CAS No. 403655-90-3

1-Cyclopentyl-4-methyl-1H-imidazol-2(3H)-one

Cat. No.: B12833306
CAS No.: 403655-90-3
M. Wt: 166.22 g/mol
InChI Key: FFFAGLULJBZGKT-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-methyl-1H-imidazol-2(3H)-one is an organic compound characterized by a cyclopentyl group attached to a methyl-imidazol-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-4-methyl-1H-imidazol-2(3H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from cyclopentanone and 4-methylimidazole, the compound can be synthesized via a condensation reaction followed by cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often employed to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-4-methyl-1H-imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-Cyclopentyl-4-methyl-1H-imidazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which 1-Cyclopentyl-4-methyl-1H-imidazol-2(3H)-one exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

    1-Cyclopentyl-4-methyl-1H-imidazole: Lacks the carbonyl group present in 1-Cyclopentyl-4-methyl-1H-imidazol-2(3H)-one.

    1-Cyclopentyl-4-methyl-1H-imidazol-5(4H)-one: Differs in the position of the carbonyl group.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

403655-90-3

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-cyclopentyl-5-methyl-1H-imidazol-2-one

InChI

InChI=1S/C9H14N2O/c1-7-6-11(9(12)10-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,10,12)

InChI Key

FFFAGLULJBZGKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N1)C2CCCC2

Origin of Product

United States

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